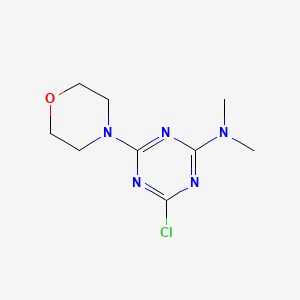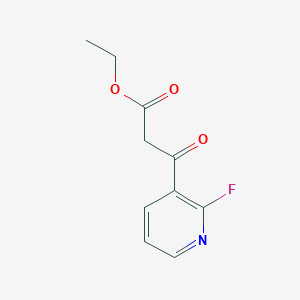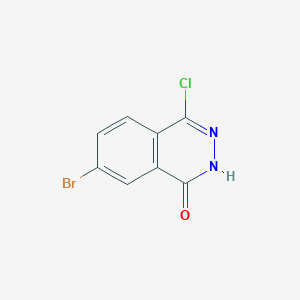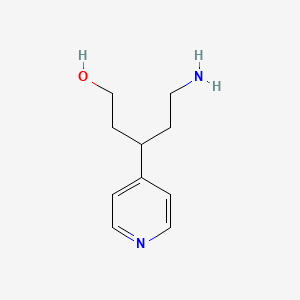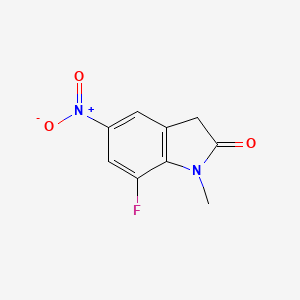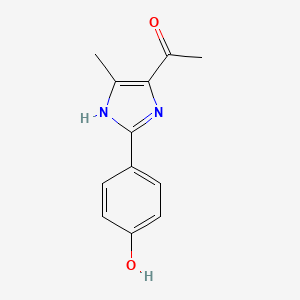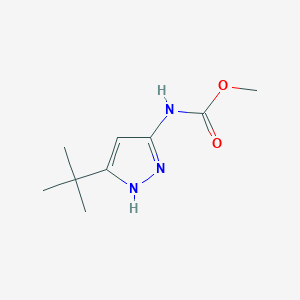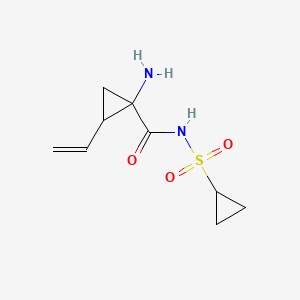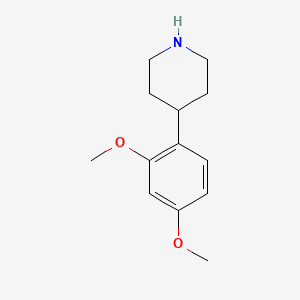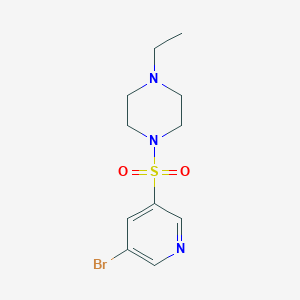
1-(5-bromopyridin-3-yl)sulfonyl-4-ethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-bromopyridin-3-yl)sulfonyl-4-ethylpiperazine is a chemical compound that features a brominated pyridine ring attached to a sulfonyl group, which is further connected to an ethyl-substituted piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromopyridin-3-yl)sulfonyl-4-ethylpiperazine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated to form 5-bromo-pyridine.
Sulfonylation: The brominated pyridine undergoes sulfonylation to introduce the sulfonyl group, resulting in 5-bromo-pyridine-3-sulfonyl chloride.
Piperazine Derivatization: The sulfonyl chloride is then reacted with 4-ethyl-piperazine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-bromopyridin-3-yl)sulfonyl-4-ethylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and ligands are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile employed .
Wissenschaftliche Forschungsanwendungen
1-(5-bromopyridin-3-yl)sulfonyl-4-ethylpiperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Material Science: The compound can be incorporated into polymers to modify their properties.
Biological Studies: It can be used to study the effects of sulfonyl and brominated pyridine groups on biological systems.
Wirkmechanismus
The mechanism of action of 1-(5-bromopyridin-3-yl)sulfonyl-4-ethylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the brominated pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Bromo-pyridine-3-sulfonyl)-4-methyl-piperazine: Similar structure but with a methyl group instead of an ethyl group.
5-Bromo-3-pyridinesulfonyl chloride: Lacks the piperazine ring, used as an intermediate in synthesis.
Uniqueness
1-(5-bromopyridin-3-yl)sulfonyl-4-ethylpiperazine is unique due to the combination of its brominated pyridine ring, sulfonyl group, and ethyl-substituted piperazine ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile building block for further synthesis .
Eigenschaften
Molekularformel |
C11H16BrN3O2S |
|---|---|
Molekulargewicht |
334.24 g/mol |
IUPAC-Name |
1-(5-bromopyridin-3-yl)sulfonyl-4-ethylpiperazine |
InChI |
InChI=1S/C11H16BrN3O2S/c1-2-14-3-5-15(6-4-14)18(16,17)11-7-10(12)8-13-9-11/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
FENAJIJCNZEGRV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=CN=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


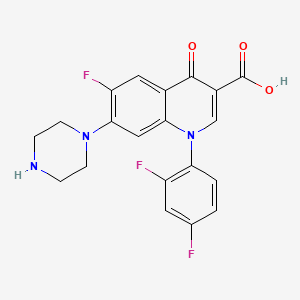
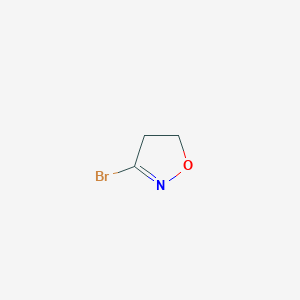
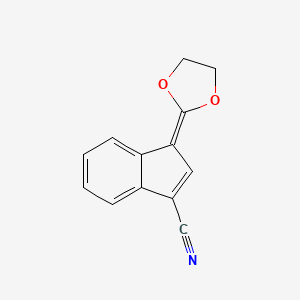
![1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride](/img/structure/B8742723.png)
![Propanamide, N-[2-(4-morpholinyl)ethyl]-](/img/structure/B8742737.png)
